

potential off-target effects of TL02-59 in kinase assays

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Compound of Interest

Compound Name: TL02-59

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Technical Support Center: TL02-59 Kinase Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using **TL02-59** in kinase assays. The information addresses potential off-target effects and provides clarity on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is the primary kinase target of **TL02-59**?

TL02-59 is a highly potent and selective inhibitor of the myeloid Src-family kinase, Fgr. In vitro kinase assays have demonstrated picomolar potency against Fgr.^{[1][2][3][4][5]}

Q2: Are there known off-target effects of **TL02-59** on other kinases?

Yes, while **TL02-59** is highly selective for Fgr, it has shown activity against other kinases, particularly within the Src family. The most significant off-target activities are against Lyn and Hck.^{[3][5][6]} It also shows inhibitory activity against Fes, Syk, and Flt3 at higher concentrations.^[1] A kinome-wide scan at a 1 μ M concentration identified 23 potential kinase targets out of 456 tested.^[1]

Q3: I am observing inhibition of a kinase that is not Fgr in my assay. Could this be an off-target effect of **TL02-59**?

It is possible. Depending on the concentration of **TL02-59** used and the specific kinase, the observed inhibition could be an off-target effect. Refer to the table below for a summary of known off-target activities. If your kinase of interest is not listed, it is advisable to perform a dose-response experiment to determine the IC₅₀ of **TL02-59** against that specific kinase to confirm if it is a relevant off-target.

Q4: How does the off-target profile of **TL02-59** affect its use in cell-based assays?

In cellular contexts, such as AML cell lines, the potent inhibition of Fgr is a primary mechanism of action.^[1] However, the off-target effects on other kinases like Lyn and Hck, which are also implicated in AML signaling, may contribute to the overall cellular phenotype observed.^{[2][7]} Researchers should consider the expression levels of these off-target kinases in their specific cellular model.

Q5: Where can I find a detailed protocol for a kinase assay with **TL02-59**?

While a highly detailed, step-by-step protocol for the specific assays used to characterize **TL02-59** is not fully available in the public domain, the in vitro kinase assays were performed using the Z'LYTE™ assay platform with the ATP concentration set to the K_m value for each respective kinase.^[1] A general protocol for an in vitro Src family kinase assay is provided in the "Experimental Protocols" section below.

Data Presentation: TL02-59 Kinase Inhibition Profile

The following table summarizes the known inhibitory activities of **TL02-59** against its primary target and key off-target kinases.

Kinase Target	Family	IC50 (nM)	Notes
Fgr	Src Family	0.03	Primary Target. [1] [3] [4] [5] [6]
Lyn	Src Family	0.10	Significant off-target. [1] [3] [5] [6]
Hck	Src Family	160	Off-target. [1] [3] [5] [6]
Fes	Fes Family	150 - 400	Off-target at higher concentrations.
Syk	Syk Family	150 - 400	Off-target at higher concentrations.
Flt3 (WT and ITD)	Receptor Tyrosine Kinase	150 - 400	Off-target at higher concentrations. [1]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpectedly high inhibition of a non-target kinase.	1. The kinase may be a previously uncharacterized off-target of TL02-59. 2. High concentration of TL02-59 used in the assay.	1. Perform a dose-response experiment to determine the IC ₅₀ value for your kinase of interest. 2. Titrate TL02-59 to a concentration that is selective for Fgr, if desired for your experimental goals.
Variability in IC ₅₀ values between experiments.	1. Inconsistent assay conditions (e.g., ATP concentration, incubation time). 2. Degradation of TL02-59.	1. Ensure consistent experimental parameters, especially the ATP concentration relative to its K _m for the kinase. 2. Prepare fresh stock solutions of TL02-59 in a suitable solvent like DMSO and store them properly.
No inhibition observed where expected.	1. Inactive kinase enzyme. 2. Incorrect assay setup. 3. TL02-59 degradation.	1. Verify the activity of your kinase with a known inhibitor or by autophosphorylation assay. 2. Double-check all reagent concentrations and the assay protocol. 3. Use a fresh aliquot of TL02-59.

Experimental Protocols

General Protocol for an In Vitro Src Family Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of **TL02-59** against Src family kinases. Specific conditions may need to be optimized for individual kinases.

Materials:

- Recombinant active Src family kinase (e.g., Fgr, Lyn, Hck)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

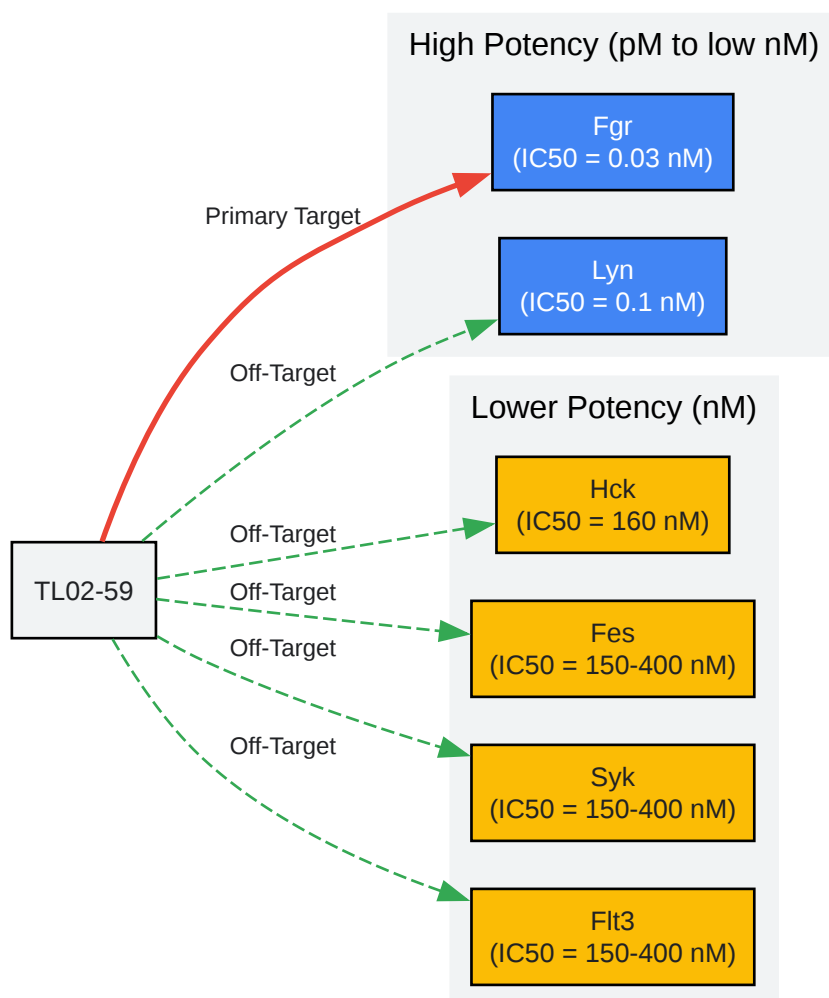
- ATP solution
- Peptide substrate (specific for the kinase of interest)
- **TL02-59** stock solution (in DMSO)
- ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
- Microplate reader

Procedure:

- Prepare Kinase Solution: Dilute the recombinant kinase in kinase buffer to the desired concentration.
- Prepare **TL02-59** Dilutions: Perform a serial dilution of the **TL02-59** stock solution in kinase buffer to achieve a range of desired concentrations for the dose-response curve.
- Kinase Reaction:
 - Add the kinase solution to the wells of a microplate.
 - Add the diluted **TL02-59** or vehicle (DMSO) to the respective wells.
 - Incubate for 10-15 minutes at room temperature.
 - Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at the K_m for the specific kinase.
 - Incubate for the desired period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Detection:
 - Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
- Data Analysis:

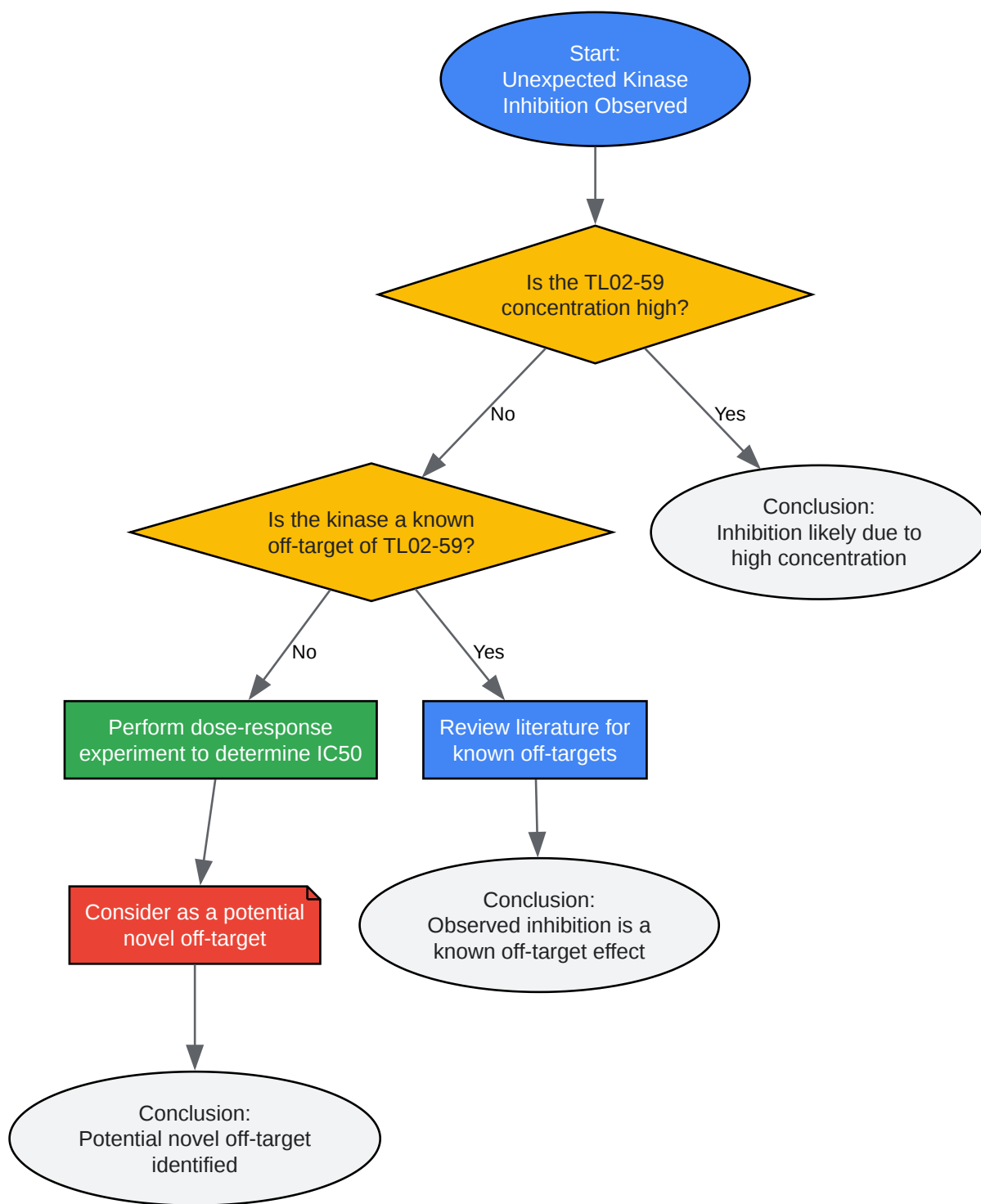
- Measure the luminescence using a microplate reader.
- Plot the luminescence signal against the logarithm of the **TL02-59** concentration.
- Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations



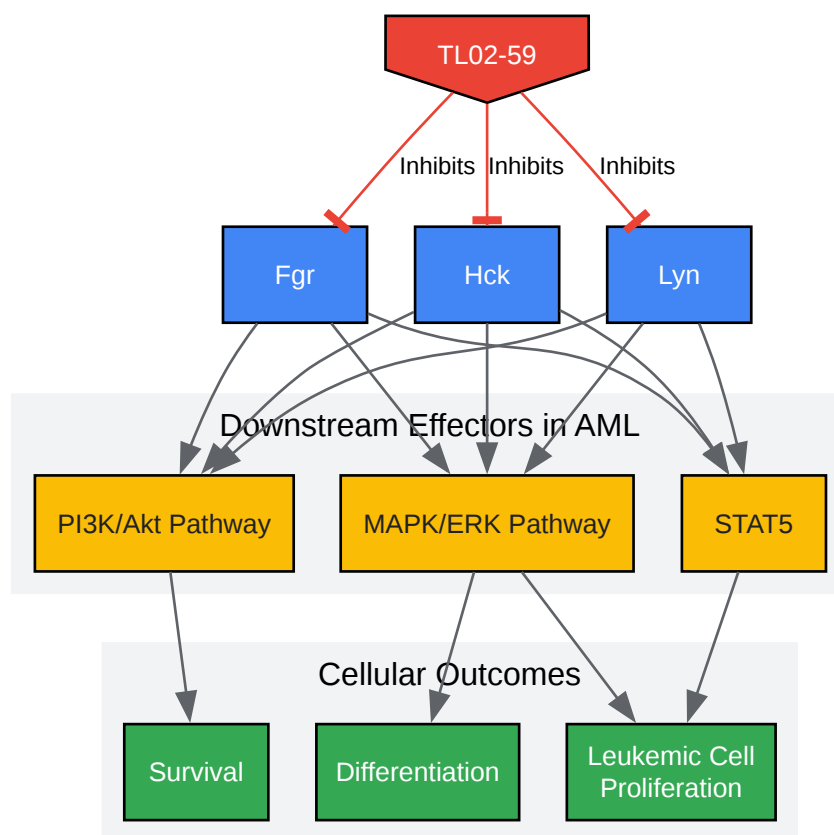
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Caption: Kinase selectivity profile of **TL02-59**.



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Caption: Troubleshooting workflow for unexpected kinase inhibition.



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Caption: Simplified signaling of Fgr, Lyn, and Hck in AML.

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